N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with dimethyl and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide typically involves the reaction of 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbaldehyde with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted acetamides.
Scientific Research Applications
N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(4,6-dimethyl-2-oxopyridin-3-yl)methyl]acetamide
- N-[(4,6-dimethyl-2-thioxopyridin-3-yl)methyl]acetamide
- N-[(4,6-dimethyl-2-pyridinyl)methyl]acetamide
Uniqueness
N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
552321-80-9 |
---|---|
Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C10H14N2OS/c1-6-4-7(2)12-10(14)9(6)5-11-8(3)13/h4H,5H2,1-3H3,(H,11,13)(H,12,14) |
InChI Key |
WGOFUSZLDZYURY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)CNC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.